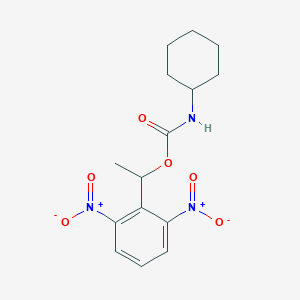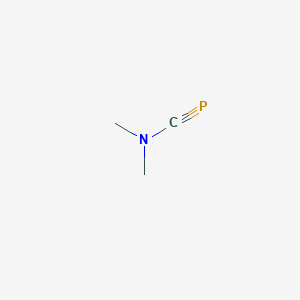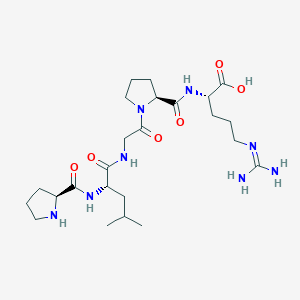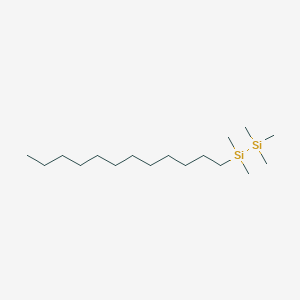
Disilane, dodecylpentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilane, dodecylpentamethyl- is an organosilicon compound characterized by the presence of silicon-silicon (Si-Si) bonds. These compounds are known for their unique electronic properties, which make them valuable in various scientific and industrial applications. The structural characteristics of Si-Si bonds resemble those of carbon-carbon (C-C) single bonds, but their electronic structure is more similar to that of carbon-carbon double bonds due to the higher energy level of the highest occupied molecular orbital (HOMO) in Si-Si bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disilane, dodecylpentamethyl- can be synthesized through several methods. One common approach involves the reaction of silylenes with monosilanes. Silylenes, generated by the thermolysis of cyclotrisilanes, are inserted into the Si-Cl or Si-H bonds of monosilanes to yield disilanes . Another method involves the reduction of Si2Cl6 with lithium aluminium hydride, which affords disilane in modest yield .
Industrial Production Methods: Industrial production of disilanes often involves the hydrolysis of magnesium silicide, which produces silane, disilane, and trisilane. This method, although abandoned for silane production, remains viable for generating disilane . The thermal decomposition of silane also yields disilane, which is relevant to the manufacture of photovoltaic devices .
Analyse Chemischer Reaktionen
Types of Reactions: Disilane, dodecylpentamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, in a palladium-catalyzed disilylation reaction, the insertion of palladium into the Si-Si bond of disilane followed by reductive eliminations yields the disilylation product .
Common Reagents and Conditions: Common reagents used in reactions involving disilane include palladium catalysts, lithium aluminium hydride, and various halides. The conditions for these reactions often involve high temperatures and specific catalysts to facilitate the desired transformations .
Major Products: The major products formed from reactions involving disilane, dodecylpentamethyl- include various organosilicon compounds with unique electronic and photophysical properties. These products are valuable in the synthesis of advanced materials and optoelectronic devices .
Wissenschaftliche Forschungsanwendungen
Disilane, dodecylpentamethyl- has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of complex organosilicon compounds. In biology and medicine, its unique electronic properties are exploited in the development of novel diagnostic and therapeutic tools. In industry, disilane-bridged compounds are used as optoelectronic materials, multifunctional solid-state emitters, and non-linear optical materials .
Wirkmechanismus
The mechanism by which disilane, dodecylpentamethyl- exerts its effects involves the unique electronic structure of the Si-Si bonds. The σ-electron delocalization along the Si-Si bond and the σ-π conjugation effect play crucial roles in its reactivity and functionality. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Vergleich Mit ähnlichen Verbindungen
Disilane, dodecylpentamethyl- is unique among organosilicon compounds due to its specific electronic properties and structural characteristics. Similar compounds include hexamethyldisilane and other disilanes with different substituents. These compounds share the presence of Si-Si bonds but differ in their reactivity and applications due to variations in their substituents and electronic structures .
Conclusion
Disilane, dodecylpentamethyl- is a versatile organosilicon compound with significant scientific and industrial applications. Its unique electronic properties, diverse reactivity, and potential for use in advanced materials make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
172659-19-7 |
|---|---|
Molekularformel |
C17H40Si2 |
Molekulargewicht |
300.7 g/mol |
IUPAC-Name |
dodecyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C17H40Si2/c1-7-8-9-10-11-12-13-14-15-16-17-19(5,6)18(2,3)4/h7-17H2,1-6H3 |
InChI-Schlüssel |
CNRWACWMPULXGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Si](C)(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
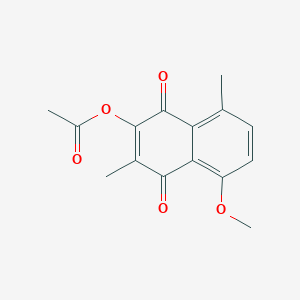
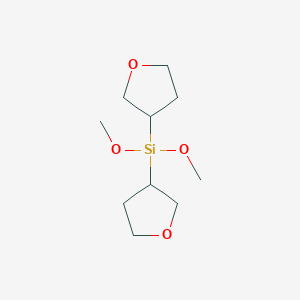
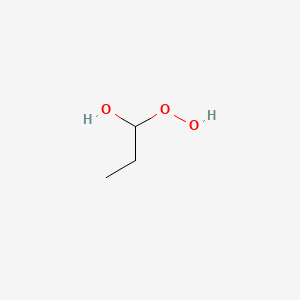
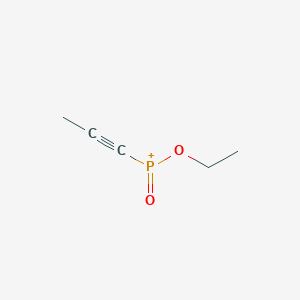
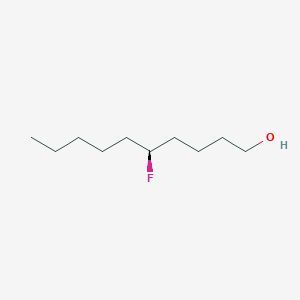
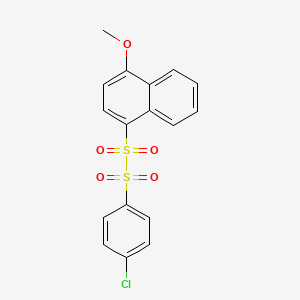
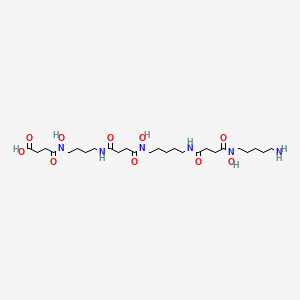
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)


